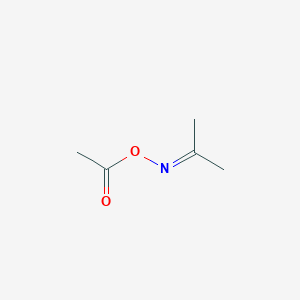
propan-2-one O-acetyl oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Propan-2-one O-acetyl oxime primarily targets aldehydes and ketones . It reacts with these compounds to form oximes, a class of organic compounds . The role of this compound is to act as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .
Mode of Action
The mode of action of this compound involves a nucleophilic addition reaction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of aldehydes and ketones into oximes . This transformation is essentially irreversible and results in the dehydration of the adduct
Result of Action
The result of the action of this compound is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible and leads to the dehydration of the adduct
准备方法
Synthetic Routes and Reaction Conditions
Propan-2-one O-acetyl oxime can be synthesized through a two-step process:
Formation of Propan-2-one Oxime: Propan-2-one reacts with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an ethanol solvent at elevated temperatures (around 60°C) for about 75 minutes.
Acetylation: The propan-2-one oxime is then acetylated using acetic anhydride in the presence of a catalyst like N,N-dimethylaminopyridine. The reaction is conducted at room temperature for about an hour.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for extraction and purification enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
Propan-2-one O-acetyl oxime undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This reaction converts oximes into amides or nitriles, depending on the starting material.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield propan-2-one and hydroxylamine.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or sulfuric acid is commonly used in hydrolysis reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: N,N-dimethylaminopyridine is used as a catalyst in acetylation reactions.
Major Products Formed
Amides: Formed through Beckmann rearrangement.
Hydroxylamine: Formed through hydrolysis.
Amines: Formed through reduction.
科学研究应用
Propan-2-one O-acetyl oxime has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antibiotics and anti-cancer agents.
Industrial Chemistry: The compound is used in the production of polymers and as a building block for the synthesis of heterocyclic compounds.
Biological Research: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
相似化合物的比较
Propan-2-one O-acetyl oxime can be compared with other oxime esters, such as:
Acetophenone O-acetyl oxime: Similar in structure but derived from acetophenone instead of propan-2-one.
Benzaldehyde O-acetyl oxime: Derived from benzaldehyde and used in the synthesis of aromatic compounds.
Cyclohexanone O-acetyl oxime: Derived from cyclohexanone and used in the synthesis of cyclohexyl derivatives.
This compound is unique due to its simple structure and ease of synthesis, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
(propan-2-ylideneamino) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZRHQOQCJMESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
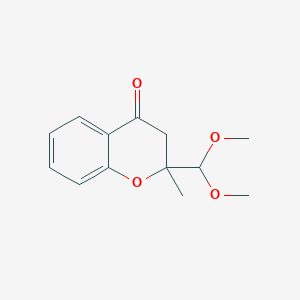
![4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2719661.png)
![1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2719663.png)
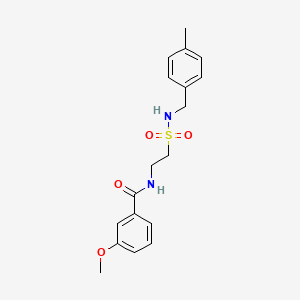
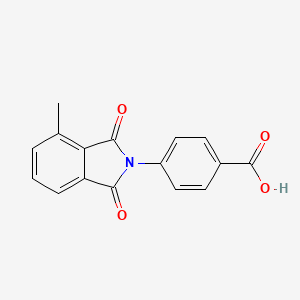
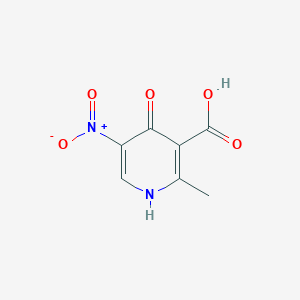
![4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide](/img/structure/B2719668.png)
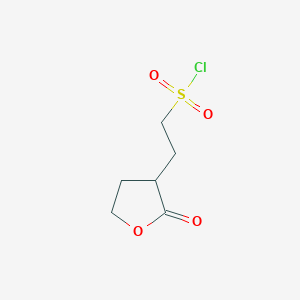
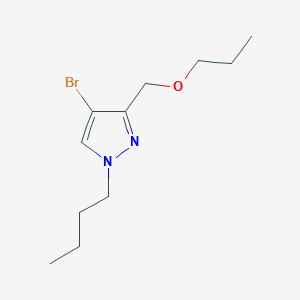
![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)
![2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2719676.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)
![N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2719679.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2719680.png)
